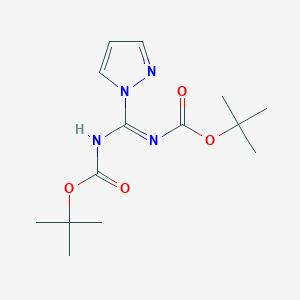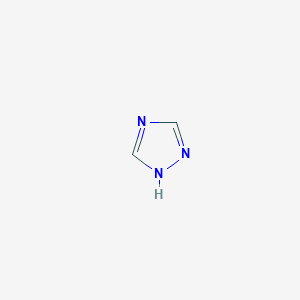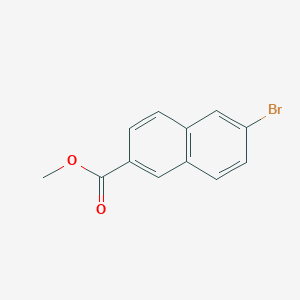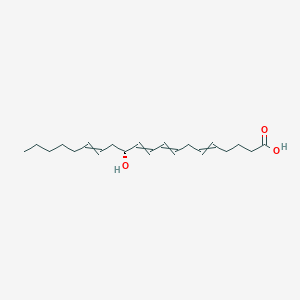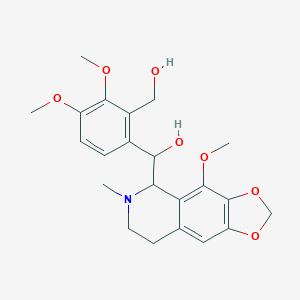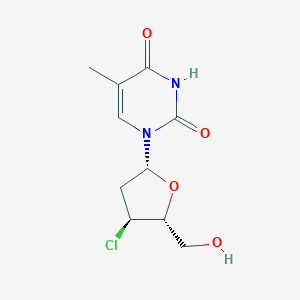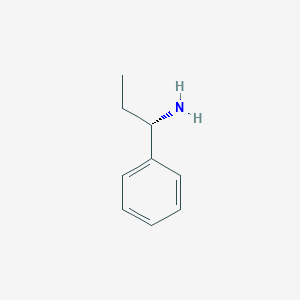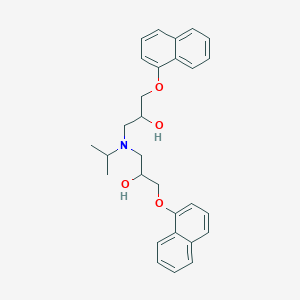
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)
Overview
Description
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) represents a complex organic molecule that likely exhibits unique chemical and physical properties due to its intricate structure. The compound's relevance spans various scientific fields, including materials science and organic chemistry, given its potential applications in synthesizing novel polymers and functional materials.
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki coupling, and other methods like aldol condensation under Claisen–Schmidt conditions for constructing complex naphthalene derivatives (Saitoh, Yoshida, & Ichikawa, 2004; Assia et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds is often conducted using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and the conformational dynamics of its structure. For instance, analysis of similar naphthalene-based compounds shows significant planarity and specific dihedral angles between substituent groups, indicating the potential for π-π interactions and steric effects that influence the compound's reactivity and properties (Assia et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives often include nucleophilic aromatic substitution, enabling the introduction of various functional groups. These reactions expand the compound's utility in synthesizing materials with desired chemical properties, such as enhanced solubility or thermal stability (Hsiao & Leu, 2004).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including those similar to the compound , are characterized by high thermal stability and distinct glass transition temperatures. These properties are crucial for applications in materials science, where thermal resilience and mechanical strength are paramount (Hsiao & Leu, 2005).
Chemical Properties Analysis
Chemical properties, such as solubility in organic solvents and reactivity towards various chemical reagents, are essential for understanding the compound's applications in synthesis and material development. Naphthalene derivatives demonstrate a range of solubilities and reactivities, influenced by the nature and position of substituent groups on the naphthalene core (Hsiao & Leu, 2004).
Scientific Research Applications
Fluorescence Imaging and Sensing : The compound serves as a selective probe for aluminium (3+) with a detection limit of 0.05M and has been successfully used for fluorescence imaging in colon cancer SW480 cells (Liu et al., 2016).
Antifungal Activity : Derivatives of the compound, specifically 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, show high activity against Candida spp. strains and low toxicity, indicating its potential use in medical treatments (Zambrano-Huerta et al., 2019).
Metal Ion Detection : A related compound, 1,8-bis(4,4′-diisopropyl-9,9′-diacridyl)naphthalene-derived fluorosensor, selectively detects Fe(III) ions in aqueous solutions (Wolf et al., 2004).
Material Synthesis : Some compounds including 1,1-bis(6-methoxy-4'-(naph-thalen-1-yl)-[1,1'-biphenyl]-3-yl)prop-2-yn-1-ol derived from related chemical structures are important intermediates and raw materials with wide applications in medicine and materials (Song et al., 2017).
Anti-inflammatory and Anticancer Properties : Related compounds have shown inhibition of cyclooxygenase, a key enzyme in the inflammatory process, and induced cell death in various human cancer cell lines (Kongkathip et al., 2005), (Nishizaki et al., 2014).
Catalytic Activity : Studies have indicated its potential use in catalysis, such as in the oxidation of organic compounds (Aktaş et al., 2013).
Synthesis of Advanced Materials : Research has been conducted on the synthesis and properties of various derivatives for applications in high-performance materials with improved solubility, thermal stability, and optical properties (Li et al., 2017).
properties
IUPAC Name |
1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHJJQCUIZEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538125 | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) | |
CAS RN |
83314-78-7 | |
| Record name | 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-((1-METHYLETHYL)IMINO)BIS(3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6FSA99797 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




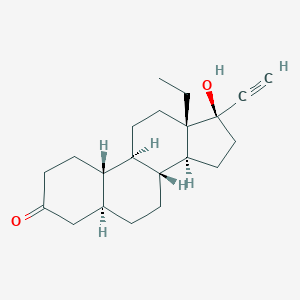
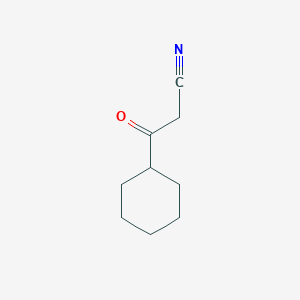
![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
